3,3-dimethyl-8-(2-methylpropyl)-6-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE” is a complex organic compound that belongs to the class of pyranopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyranopyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of substituents such as the morpholine and methyl groups through nucleophilic or electrophilic substitution reactions.
Condensation Reactions: Formation of the carbonitrile group through condensation reactions involving nitriles and aldehydes or ketones.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE” can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of pyranopyridines are often explored for their therapeutic potential in treating various diseases.
Industry
In industry, such compounds may be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of “3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE” involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.
Receptor Binding: Binding to receptors to modulate biological responses.
Signal Transduction: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE” include other pyranopyridines with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other pyranopyridines.
Properties
Molecular Formula |
C19H27N3O2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3,3-dimethyl-8-(2-methylpropyl)-6-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C19H27N3O2/c1-13(2)9-17-16-12-24-19(3,4)10-14(16)15(11-20)18(21-17)22-5-7-23-8-6-22/h13H,5-10,12H2,1-4H3 |
InChI Key |
UPIGVRAILKROSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.